Baicalin
CAS No.: 100647-26-5
Cat. No.: VC0216910
Molecular Formula: C21H18O11
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100647-26-5 |
---|---|
Molecular Formula | C21H18O11 |
Molecular Weight | 0 |
Introduction
Chemical and Physical Properties
Chemical Structure and Identification
Baicalin is characterized by the molecular formula C21H18O11 and has a molecular weight of 446.36 g/mol . The compound is identified by CAS number 21967-41-9 and is known by several synonyms including Baicalein 7-O-glucuronide, Baicalein 7-O-β-D-glucuronide, and 5,6-Dihydroxy-4-oxygen-2-phenyl-4H-1-benzopyran-7-beta-D-glucopyranose acid .
Structurally, baicalin consists of a flavone backbone (baicalein) with a glucuronic acid moiety attached at the 7-position through a β-glycosidic bond. This glycosidic linkage significantly influences the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Physical Characteristics and Solubility
Baicalin appears as a light yellow crystalline powder at room temperature with a melting point ranging from 202 to 205°C . The solubility profile of baicalin is particularly important for its pharmaceutical applications and bioavailability.
Table 1: Physical and Chemical Properties of Baicalin
The poor water solubility of baicalin presents significant challenges for its bioavailability and pharmaceutical formulation. Various strategies have been explored to address this limitation, including the development of baicalin-metal complexes and ester-type derivatives to enhance its solubility and absorption .
Sources and Extraction
Natural Sources
Baicalin is predominantly obtained from the roots of Scutellaria baicalensis, a plant that has been used in traditional Chinese medicine for thousands of years. Among the flavonoids present in this plant, baicalein has the highest content, with baicalin formed by the combination of baicalein with one molecule of glucuronic acid .
Interestingly, both baicalein and baicalin exist naturally in the plant. Studies have shown that when administered, baicalein can be metabolically converted into baicalin and other metabolites in the bloodstream, suggesting a complex relationship between these compounds in both the plant and in vivo systems .
Extraction Methods and Bioavailability Considerations
Research has indicated that baicalin exhibits a significant first-pass effect, which contributes to its low bioavailability . To address this issue, researchers have explored various approaches:
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Formation of baicalin-metal complexes, which has been found to enhance bioavailability and increase pharmacological activities
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Development of ester-type derivatives of baicalin to improve its lipid solubility, which can be easily hydrolyzed by esterase, releasing the active compound
These strategies represent important advances in improving the therapeutic potential of baicalin by addressing its fundamental pharmacokinetic limitations.
Pharmacological Properties
Anti-inflammatory Effects
Baicalin demonstrates significant anti-inflammatory properties across various experimental models. In lung diseases, baicalin inhibits inflammatory responses by downregulating the NF-κB signaling pathway and reducing expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1) .
In a mouse model of silicosis, treatment with baicalin reduced inflammatory cell accumulation by balancing T helper 17 (Th17) and regulatory T cell (Treg) responses, resulting in fewer inflammatory and fibrotic alterations in lung tissues . Additionally, baicalin inhibits the release of high mobility group box 1 (HMGB1) and cytokines from macrophages, improving survival and reducing tissue injury in septic mice induced by lipopolysaccharide (LPS) .
The anti-inflammatory effects of baicalin are mediated through multiple mechanisms, including inhibition of Toll-like receptor 4 (TLR4) signaling, which contributes to its therapeutic impact on LPS-induced acute lung injury and acute pancreatitis-associated lung injury .
Anti-oxidant Properties
Baicalin exhibits potent anti-oxidant effects that contribute significantly to its tissue-protective properties. Research demonstrates that baicalin treatment can boost serum levels of antioxidant enzymes and compounds, including glutathione peroxidase (GPX), superoxide dismutase (SOD), and glutathione (GSH), while lowering serum levels of malondialdehyde (MDA), a marker of oxidative stress .
In models of lung injury, baicalin reduces oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (NRF2)-mediated heme oxygenase 1 (HO-1) signaling pathway . This antioxidant mechanism is crucial for the compound's ability to protect tissues from damage induced by oxidative stress, which is implicated in various pathological conditions.
Anti-tumor and Anti-cancer Effects
Baicalin has demonstrated promising anti-cancer properties in several studies. It has potential applications in treating various cancers, including hepatitis B virus (HBV)-infected liver cancer, hepatic cancer, and cervical cancer .
In an H22 murine hepatocellular carcinoma model, baicalin (at doses of 50 and 80 mg/kg) increased the number of intratumor CD8+ T cells and reduced tumor volume . The anti-cancer properties of baicalin may be attributed to multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Neuroprotective and Anti-depressant Effects
Therapeutic Applications
Pulmonary Diseases
Baicalin has shown significant therapeutic potential in various pulmonary diseases, including pulmonary hypertension (PH), acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).
Pulmonary Hypertension
In models of hypoxia-induced PH, baicalin decreased hypoxia-inducible factor-1 (HIF-1) production by modulating the AKT signaling pathway, which prevented p27 degradation. The resulting increased p27 levels inhibited pulmonary artery smooth muscle cell (PASMC) proliferation, preventing hypoxia-induced pulmonary arterial pressure increases and pulmonary vascular remodeling .
Baicalin also suppresses the HIF-1α and aryl hydrocarbon receptor (AhR) pathways, preventing transforming growth factor-β1 (TGF-β1)-induced phenotypic switching of pulmonary arterial smooth muscle cells . Through inhibition of the inflammatory response and downregulation of the NF-κB signaling pathway, baicalin considerably lowers TGF-β1 expression in lung tissues and reduces pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling .
Additionally, baicalin has been found to upregulate bone morphogenetic protein 4 (BMP4), BMP9, BMP receptor 2 (BMPR2), and p-Smad1/5/8 expression, which contributes to its protective effects against monocrotaline (MCT)-induced PH in rats .
Acute Lung Injury and ARDS
Baicalin demonstrates protective effects in models of acute lung injury (ALI) and ARDS through multiple mechanisms. By regulating gut microbiota composition, increasing short-chain fatty acid production, and altering fecal metabolite profiles via the lung-gut axis, baicalin ameliorates staphylococcal enterotoxin B-induced ARDS .
Baicalin also inhibits HMGB1 and cytokine release from macrophages, improving survival and reducing tissue injury in LPS-induced septic mice . By inhibiting TLR4, baicalin exerts therapeutic effects on LPS-induced ALI and acute pancreatitis-associated lung injury .
Depression
Baicalin has demonstrated significant anti-depressant effects in animal models of depression. It improves various behavioral parameters that reflect different aspects of depressive states, including anhedonia (measured by SPT), helplessness (assessed by TST), despair (evaluated by FST), and anxiety (measured by OFT) .
Table 3: Dose-Dependent Effects of Baicalin in Depression Models (TST)
Dose (mg/kg) | Effect Size (SMD) | 95% Confidence Interval | P-value | Significance |
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20-40 | -29.00 | (-62.50, 4.50) | 0.09 | Not significant |
40-60 | -45.49 | (-60.44, -30.54) | <0.00001 | Significant |
60-100 | -28.57 | (-48.43, -8.71) | 0.005 | Significant |
The efficacy of baicalin shows a clear dose-dependent pattern, with optimal effects observed at doses of 40-60 mg/kg or 60-100 mg/kg . These anti-depressant effects are comparable to those of conventional antidepressants such as fluoxetine and imipramine in reversing depressive behaviors in chronic unpredictable mild stress (CUMS) rats .
Neuroprotection
Baicalin exhibits neuroprotective effects through its anti-apoptotic properties. It protects PC-12 cells from oxidative stress, suggesting potential applications for reducing stress and promoting healthy sleep cycles . In mouse models of neuroinflammation, baicalin reduces LPS-induced cortical production of reactive oxygen species (ROS) and levels of pro-inflammatory cytokines IL-1β and TNF-α , highlighting its potential in neuroinflammatory conditions.
Other Therapeutic Applications
Baicalin has been investigated for various other therapeutic applications:
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Autoimmune diseases: Baicalin shows potential in treating autoimmune conditions through its immunomodulatory and anti-inflammatory properties
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Ricin poisoning: Baicalin is used in the preparation of drugs for treating and rescuing ricin poisoning
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Polycystic ovary syndrome (PCOS): Baicalin decreases body weight, increases the number of rats with regular estrous cycles, and ameliorates follicular development in a mouse model of dehydroepiandrosterone-induced PCOS
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Cardiovascular protection: Baicalin reduces myocardial apoptosis and increases cardiac microvessel levels of endothelial nitric oxide synthase (eNOS) in a rat model of ischemia-reperfusion injury when administered at doses of 30 and 100 mg/kg
Mechanisms of Action
Effects on Inflammatory Pathways
Baicalin exerts anti-inflammatory effects through modulation of various signaling pathways:
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NF-κB pathway inhibition: Baicalin downregulates the NF-κB pathway, reducing pro-inflammatory cytokine expression including TNF-α, IL-6, and IL-1
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TLR4 signaling modulation: Baicalin inhibits TLR4, which is crucial for its therapeutic effects in LPS-induced ALI and acute pancreatitis-associated lung injury
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Th17/Treg balance regulation: In silicosis models, baicalin reduces inflammatory cell accumulation by balancing Th17 and Treg responses
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HMGB1/RAGE signaling inhibition: Baicalin blocks the HMGB1/receptor for advanced glycation end-products (RAGE) inflammatory signaling pathway, contributing to its therapeutic effects in hypoxia-induced PH
Table 4: Key Inflammatory Pathways Modulated by Baicalin
Effects on Oxidative Stress
Baicalin mitigates oxidative stress through several mechanisms:
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NRF2/HO-1 pathway activation: Baicalin activates the NRF2-mediated HO-1 signaling pathway, crucial for its anti-oxidant effects
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Antioxidant enzyme enhancement: Baicalin treatment boosts levels of antioxidant enzymes and compounds, including GPX, SOD, and GSH, while reducing MDA levels
Effects on Cell Signaling and Proliferation
Baicalin modulates multiple cell signaling pathways that regulate cell proliferation, differentiation, and survival:
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AKT signaling regulation: Baicalin modulates the AKT signaling pathway, affecting p27 degradation and consequently inhibiting PASMC proliferation in hypoxia-induced PH
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MAPK pathway inhibition: Baicalin reduces P38 MAPK and matrix metalloproteinase-9 (MMP-9) expression, contributing to its effects on hypoxia-induced PH
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TGF-β/Smad signaling modulation: Baicalin affects TGF-β1 and p-smad2/3 expression, important for myofibroblast activation and collagen deposition in the extracellular matrix
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A2aR gene expression modulation: Baicalin exerts antifibrotic effects by modulating adenosine A2a receptor (A2aR) gene expression, which regulates inflammation by lowering increased TGF-β1 and p-ERK1/2 levels
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BMP/Smad pathway upregulation: Baicalin upregulates BMP4, BMP9, BMPR2 and p-Smad1/5/8 expression, which contributes to its protective effects against MCT-induced PH
Enzyme Inhibitory Effects
Baicalin functions as an enzyme inhibitor for several important biological targets:
Research Findings and Clinical Evidence
Depression Studies
Research on baicalin's effects in animal models of depression has yielded promising results. In a systematic review and meta-analysis, baicalin significantly improved behavioral outcomes in the SPT, TST, FST, and OFT in different animal models of depression .
The efficacy of baicalin was consistent across different depression models, including chronic unpredictable mild stress (CUMS) and corticosterone (CORT)-induced depression . The improvement in behavioral parameters was most pronounced at dosages of 40-60 mg/kg and 60-100 mg/kg, with no significant effects observed at lower doses (20-40 mg/kg) .
These findings highlight the potential of baicalin as an anti-depressant agent, with effects comparable to conventional antidepressants such as fluoxetine and imipramine .
Pulmonary Disease Studies
Baicalin has been extensively studied in various models of pulmonary diseases, with consistent evidence of therapeutic effects. In models of hypoxia-induced PH, baicalin decreased HIF-1 production, prevented PASMC proliferation, and attenuated increased pulmonary arterial pressure and pulmonary vascular remodeling .
By inhibiting the inflammatory response and downregulating the NF-κB signaling pathway, baicalin significantly lowered TGF-β1 expression in lung tissues, reduced pulmonary arterial pressure, lessened right ventricular hypertrophy and injury, and attenuated pulmonary vascular remodeling in models of PH .
In models of ALI and ARDS, baicalin improved survival and reduced tissue injury through multiple mechanisms, including inhibition of HMGB1 and cytokine release from macrophages, regulation of gut microbiota composition, and modulation of inflammatory pathways .
Dosage Considerations and Administration
The effective dosage of baicalin varies depending on the condition being treated. In depression models, the optimal dosage appears to be 40-60 mg/kg or 60-100 mg/kg, with no significant effects observed at lower doses (20-40 mg/kg) .
For cardiovascular protection, baicalin has shown effects at doses of 30 and 100 mg/kg in a rat model of ischemia-reperfusion injury . In cancer models, baicalin has demonstrated anti-tumor effects at doses of 50 and 80 mg/kg in an H22 murine hepatocellular carcinoma model .
Limitations and Future Research Directions
Bioavailability Challenges
A major limitation of baicalin as a therapeutic agent is its poor bioavailability. Baicalin is hardly absorbed when administered orally and exhibits a significant first-pass effect . Future research should focus on developing improved formulations or delivery systems to enhance baicalin bioavailability.
The formation of baicalin-metal complexes and the preparation of ester-type derivatives have shown promise in enhancing bioavailability and increasing pharmacological activities . Further investigation of these approaches, along with exploration of novel delivery systems such as nanoparticles, liposomes, or self-emulsifying drug delivery systems, could help overcome baicalin's bioavailability limitations.
Clinical Translation Needs
While baicalin demonstrates promising effects in preclinical studies, its clinical translation remains limited. The current research lacks information on human clinical trials of baicalin. Future research should prioritize well-designed clinical trials to evaluate the safety, efficacy, and optimal dosing of baicalin in various conditions.
The transition from animal models to human applications requires careful consideration of interspecies differences in pharmacokinetics, pharmacodynamics, and toxicity profiles. Additionally, standardization of baicalin preparations and quality control measures will be essential for consistent clinical outcomes.
Mechanism Elucidation
Although several mechanisms of action have been proposed for baicalin, further research is needed to fully elucidate its molecular targets and signaling pathways. A comprehensive understanding of its mechanisms could optimize therapeutic applications and guide the development of more targeted derivatives.
Emerging technologies such as proteomics, metabolomics, and systems pharmacology approaches could provide deeper insights into the complex mechanisms underlying baicalin's diverse pharmacological effects.
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